molecular formula C19H21F3N2O3 B2875200 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1351620-75-1

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No. B2875200
CAS RN: 1351620-75-1
M. Wt: 382.383
InChI Key: SZPTZMGYPWNACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) or urethane, a compound similar in structure and reactivity to the one mentioned, has been found at low levels in many fermented foods and beverages. It is genotoxic and carcinogenic for several species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) in 2007. High levels of ethyl carbamate can be found in distilled spirits, making alcoholic drinks a significant source. Various chemical mechanisms produce ethyl carbamate, including from urea and during fermentation. Strategies to lower ethyl carbamate levels in food involve optimized practices in food production and abatement of precursors through enzymatic, physical, or chemical methods (Weber & Sharypov, 2009).

Urease Inhibitors for Medical Applications

Urease inhibitors have shown potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, it has severe side effects. Research into hydroxamic acids, phosphoramidates, urea derivatives, and other compounds as urease inhibitors suggests untapped potential for these substances in medical applications (Kosikowska & Berlicki, 2011).

Blood Compatibility and Polymer Interface Studies

Research into the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), which shows excellent blood compatibility, points to the importance of understanding the water structure at the blood–polymer interface. This compatibility may be attributed to the unique structure of water in hydrated PMEA, suggesting significant implications for designing blood-compatible materials (Tanaka & Mochizuki, 2010).

Urea Determination in Wine

The determination of urea in wine, associated with yeast metabolism and the formation of ethyl carbamate, a known carcinogen, has been studied. Methods for urea determination range from color-forming reactions to enzymatic hydrolysis and chromatographic separation. This research is crucial for understanding and controlling the levels of potentially harmful compounds in alcoholic beverages (Francis, 2006).

properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-27-16-8-2-13(3-9-16)10-11-23-18(26)24-12-17(25)14-4-6-15(7-5-14)19(20,21)22/h2-9,17,25H,10-12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPTZMGYPWNACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-methoxyphenethyl)urea

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